7-(benzyloxy)-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one
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Overview
Description
7-(benzyloxy)-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromenes. Chromenes are oxygen-containing heterocycles that are widely found in natural products and have significant pharmaceutical and biological relevance
Preparation Methods
The synthesis of 7-(benzyloxy)-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route includes the use of benzopyran ring formation involving cyclization reactions . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments to ensure consistency and scalability.
Chemical Reactions Analysis
7-(benzyloxy)-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyloxy or dimethoxyphenyl groups, using reagents like halogens or alkylating agents.
Scientific Research Applications
7-(benzyloxy)-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be utilized in the development of materials with specific optical or electronic properties.
Mechanism of Action
The mechanism of action of 7-(benzyloxy)-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one involves its interaction with molecular targets such as enzymes or receptors. The benzyloxy and dimethoxyphenyl groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition or activation of specific enzymes,
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-7-phenylmethoxychromen-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20O5/c1-26-21-11-8-17(12-23(21)27-2)20-15-29-22-13-18(9-10-19(22)24(20)25)28-14-16-6-4-3-5-7-16/h3-13,15H,14H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUGWZDWBCHKIQA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OCC4=CC=CC=C4)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401174238 |
Source
|
Record name | 3-(3,4-Dimethoxyphenyl)-7-(phenylmethoxy)-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401174238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54528-40-4 |
Source
|
Record name | 3-(3,4-Dimethoxyphenyl)-7-(phenylmethoxy)-4H-1-benzopyran-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54528-40-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(3,4-Dimethoxyphenyl)-7-(phenylmethoxy)-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401174238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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